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Compound of Interest

Compound Name: Rociletinib hydrobromide

Cat. No.: B1139330 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Rociletinib (formerly CO-1686) is a third-generation epidermal growth factor receptor (EGFR)

tyrosine kinase inhibitor (TKI) designed to selectively target mutant forms of EGFR, including

the T790M resistance mutation, while sparing wild-type EGFR.[1][2][3] This technical guide

provides a comprehensive overview of the chemical structure, physicochemical properties,

mechanism of action, and clinical trial data for rociletinib hydrobromide. The information is

intended to support researchers, scientists, and drug development professionals in

understanding the profile of this compound. While the clinical development of rociletinib was

halted in 2016, the data and understanding of its biological activity remain valuable for the

ongoing development of EGFR inhibitors.[4]

Chemical Structure and Physicochemical Properties
Rociletinib hydrobromide is the salt form of rociletinib, an orally available small molecule.[5]

The hydrobromide salt was found to improve absorption and lead to higher drug exposure in

patients.[6]

Chemical Structure
Figure 1. Chemical Structure of Rociletinib Hydrobromide

Physicochemical Properties
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Property Value Source(s)

Molecular Formula C27H29BrF3N7O3 [5][7]

Molecular Weight 636.47 g/mol [5][7]

IUPAC Name

N-(3-((2-((4-(4-acetyl-1-

piperazinyl)-2-

methoxyphenyl)amino)-5-

(trifluoromethyl)-4-

pyrimidinyl)amino)phenyl)acryl

amide hydrobromide

[5]

CAS Number 1446700-26-0 [5]

Appearance Solid powder [5]

SMILES

C=CC(=O)NC1=CC=CC(NC2=

NC(NC3=CC=C(N4CCN(C(C)

=O)CC4)C=C3OC)=NC=C2C(

F)(F)F)=C1.[H]Br

[5]

InChI Key
IPKRDUJIGYXXNT-

UHFFFAOYSA-N
[5]

Mechanism of Action
Rociletinib is an irreversible inhibitor of EGFR.[1] It forms a covalent bond with the cysteine

residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain.[8]

This covalent modification is mediated by the reactive acrylamide group of rociletinib.[8] The

drug is highly selective for mutant forms of EGFR, particularly those harboring the T790M

"gatekeeper" mutation, which confers resistance to first- and second-generation EGFR TKIs.[1]

[8] Rociletinib also demonstrates activity against common activating EGFR mutations, such as

the L858R point mutation and exon 19 deletions.[8] Importantly, it shows minimal activity

against wild-type EGFR, which is believed to reduce the incidence of certain dose-limiting

toxicities commonly associated with less selective EGFR inhibitors.[1][3]
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The binding of rociletinib to mutant EGFR blocks the downstream signaling pathways that drive

tumor cell proliferation and survival. The epidermal growth factor receptor (EGFR) signaling

network is a complex cascade that, when dysregulated, can lead to uncontrolled cell growth.

Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for

various adaptor proteins and enzymes. This initiates multiple downstream signaling cascades,

including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of

which are critical for cell proliferation, survival, and differentiation. Rociletinib's inhibition of

mutant EGFR effectively shuts down these oncogenic signals.
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Figure 2. Rociletinib Inhibition of the EGFR Signaling Pathway

Pharmacokinetics and Metabolism
Pharmacokinetic Parameters
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Parameter Value Source(s)

Time to Maximum

Concentration (Tmax)
1.5 hours [8]

Maximum Serum

Concentration (Cmax)
2.41 µg/mL [8]

Serum Half-life (t1/2) 3.7 hours [8]

Metabolism
Rociletinib undergoes amide hydrolysis to its major metabolite, M502, which can be further

converted to M460.[8] These metabolites are believed to be responsible for some of the

observed adverse events, with M502 linked to hyperglycemia and M460 to QTc prolongation.[8]

Clinical Efficacy and Safety
Rociletinib demonstrated clinical activity in patients with EGFR-mutated non-small cell lung

cancer (NSCLC) who had developed resistance to prior EGFR inhibitors.

Efficacy in T790M-Positive NSCLC
In a phase 1/2 study, the objective response rate (ORR) in evaluable patients with the T790M

mutation was 59%.[6] The median progression-free survival (PFS) in this population was

reported to be 13.1 months at the time of analysis.[6] In the TIGER-3 phase 3 trial, for the

T790M-positive population, the median PFS was 6.8 months in the rociletinib group versus 2.7

months in the chemotherapy group.[4]

Safety and Tolerability
The most common treatment-emergent adverse events associated with rociletinib included

hyperglycemia, diarrhea, nausea, fatigue, and decreased appetite.[4][9] Grade 3 or higher

hyperglycemia was a notable adverse event.[10]

Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and biological evaluation of

rociletinib hydrobromide are not extensively available in the public domain. However, based
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on published literature, the following outlines the general methodologies employed.

Synthesis
The synthesis of rociletinib has been described in patent literature. A general synthetic route

involves the condensation of a 2,4-disubstituted-5-(trifluoromethyl)pyrimidine core with a

substituted aniline, followed by coupling with an acrylamide-containing side chain. The final

product is then converted to the hydrobromide salt.

Biological Assays
The inhibitory activity of rociletinib against various EGFR mutants and wild-type EGFR has

been determined using in vitro kinase assays. These assays typically involve recombinant

EGFR kinase domains and measure the phosphorylation of a substrate in the presence of

varying concentrations of the inhibitor. The half-maximal inhibitory concentration (IC50) is then

calculated to determine the potency of the compound. For example, kinase profiling has

demonstrated rociletinib's activity against EGFR exon 19 deletion, T790M, L858R/T790M, and

L858R mutations.[8]

The anti-proliferative effects of rociletinib have been evaluated in various NSCLC cell lines

harboring different EGFR mutations. A common method is the MTT or CellTiter-Glo assay,

where cells are treated with a range of drug concentrations for a specified period (e.g., 72

hours). Cell viability is then measured, and the GI50 (concentration causing 50% growth

inhibition) is determined. Cellular growth assays have reported IC50 values for rociletinib in the

range of 100–140 nM.[8]

Conclusion
Rociletinib hydrobromide is a potent and selective third-generation EGFR TKI with

demonstrated activity against EGFR mutations that confer resistance to earlier-generation

inhibitors, particularly the T790M mutation. While its clinical development was halted, the data

generated from its preclinical and clinical studies have contributed significantly to the

understanding of targeting acquired resistance in EGFR-mutated NSCLC and have informed

the development of subsequent therapies. The information presented in this guide provides a

valuable resource for researchers in the field of oncology and drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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